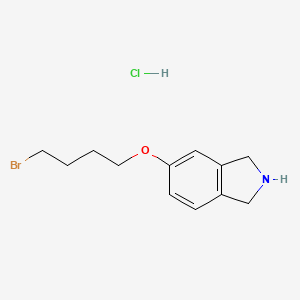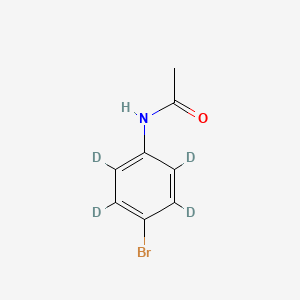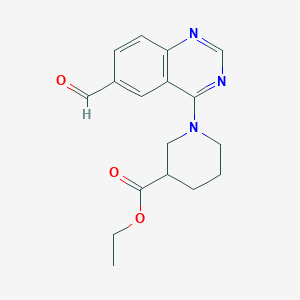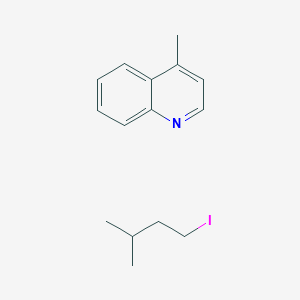
1-Iodo-3-methylbutane;4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Iodo-3-methylbutane
Synthetic Routes and Reaction Conditions: 1-Iodo-3-methylbutane can be synthesized by the reaction of bromo-3-methylbutane with sodium iodide in acetone. The mixture is refluxed overnight, followed by filtration and evaporation of acetone under reduced pressure. The product is then distilled under vacuum .
Industrial Production Methods: Industrial production of 1-Iodo-3-methylbutane typically involves similar methods but on a larger scale, ensuring purity and yield through optimized reaction conditions and purification techniques .
4-Methylquinoline
Synthetic Routes and Reaction Conditions: 4-Methylquinoline can be synthesized by the condensation of aniline and methyl vinyl ketone . Another method involves the recovery from the highest-boiling fraction of coal-tar quinoline bases via its o-cresol addition compound .
Industrial Production Methods: Industrial production of 4-methylquinoline involves large-scale synthesis using catalytic systems and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Iodo-3-methylbutane
Types of Reactions: 1-Iodo-3-methylbutane undergoes various chemical reactions, including nucleophilic substitution and elimination reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reacts with nucleophiles like hydroxide ions to form alcohols.
Elimination Reactions: Undergoes elimination to form alkenes in the presence of strong bases.
Major Products:
- Alcohols from nucleophilic substitution.
- Alkenes from elimination reactions .
4-Methylquinoline
Types of Reactions: 4-Methylquinoline undergoes electrophilic and nucleophilic substitution reactions, as well as oxidation and reduction reactions .
Common Reagents and Conditions:
Electrophilic Substitution: Reacts with electrophiles in the presence of catalysts.
Nucleophilic Substitution: Reacts with nucleophiles under basic conditions.
Oxidation: Oxidized to quinoline derivatives using oxidizing agents.
Reduction: Reduced to tetrahydroquinoline derivatives using reducing agents
Major Products:
- Substituted quinolines from electrophilic and nucleophilic substitutions.
- Quinoline derivatives from oxidation.
- Tetrahydroquinoline derivatives from reduction .
Scientific Research Applications
1-Iodo-3-methylbutane
1-Iodo-3-methylbutane is used in organic synthesis as a building block for more complex molecules. It is also used as a solvent in various chemical reactions .
4-Methylquinoline
4-Methylquinoline has diverse applications in scientific research:
Chemistry: Used in the synthesis of dyes and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of dyes and other industrial chemicals.
Mechanism of Action
1-Iodo-3-methylbutane
The mechanism of action of 1-Iodo-3-methylbutane involves its reactivity as an alkylating agent. It can form carbon-iodine bonds, making it useful in various organic synthesis reactions .
4-Methylquinoline
4-Methylquinoline exerts its effects through its aromatic structure, allowing it to participate in various chemical reactions. Its methyl group is fairly acidic, enabling condensations at this position, especially when the nitrogen is quaternized .
Comparison with Similar Compounds
- 1-Bromo-3-methylbutane
- 1-Chloro-3-methylbutane
- 1-Fluoro-3-methylbutane
Uniqueness: 1-Iodo-3-methylbutane is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro analogs .
Properties
CAS No. |
94319-01-4 |
|---|---|
Molecular Formula |
C15H20IN |
Molecular Weight |
341.23 g/mol |
IUPAC Name |
1-iodo-3-methylbutane;4-methylquinoline |
InChI |
InChI=1S/C10H9N.C5H11I/c1-8-6-7-11-10-5-3-2-4-9(8)10;1-5(2)3-4-6/h2-7H,1H3;5H,3-4H2,1-2H3 |
InChI Key |
DLWVKDUJPOUJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=CC=CC=C12.CC(C)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




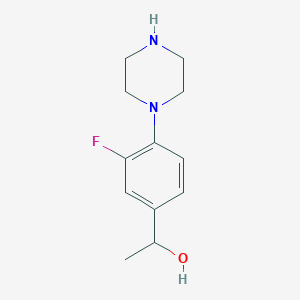
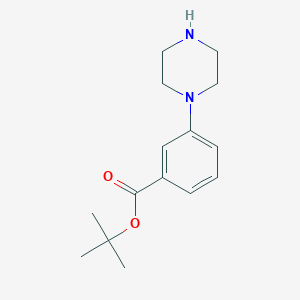
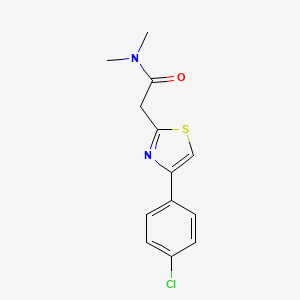
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)

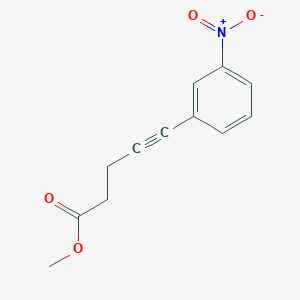
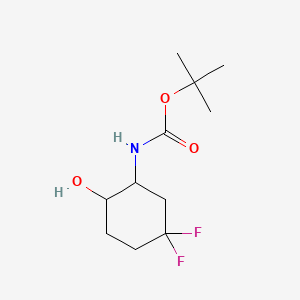
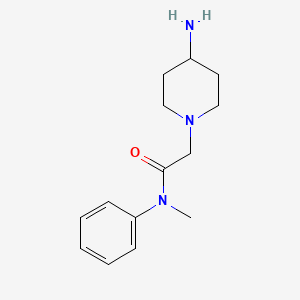
![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
